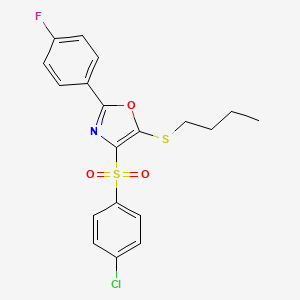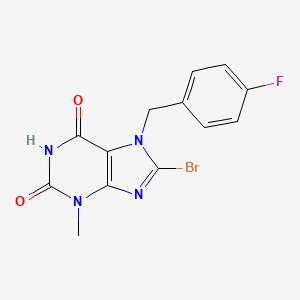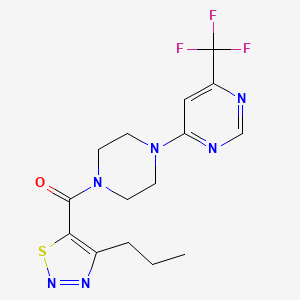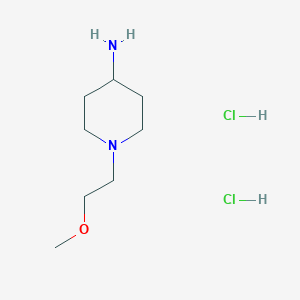
(3-Cyano-4-isobutoxyphenyl)boronic acid
概要
説明
“(3-Cyano-4-isobutoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H14BNO3 . It has an average mass of 219.045 Da and a monoisotopic mass of 219.106674 Da . It is used as an intermediate in the synthesis of various compounds .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
“this compound” can participate in Suzuki-Miyaura cross-coupling reactions . In one example, it was used as a reactant in the synthesis of 3-cyano aryl/heteroaryl derivatives .科学的研究の応用
Boronic Acid in Chemistry and Medicine
Boronic acid, including derivatives like (3-Cyano-4-isobutoxyphenyl)boronic acid, plays a versatile role in organic chemistry, including applications in organic reactions, molecular recognition, and assembly. In medicine, it has become significant in catalysis, particularly in enantioselective reactions. For example, the aza-Michael addition of hydroxamic acid to quinone imine ketals can be catalyzed by chiral boronic acids in a highly enantioselective manner, leading to the formation of functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Boronic Acids in Sensing Applications
Boronic acids are increasingly utilized in various sensing applications. They interact with diols and strong Lewis bases, such as fluoride or cyanide anions, making them useful in both homogeneous assays and heterogeneous detection. Their key interaction with diols also extends their utility to biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Fluorescent Chemosensors
The ability of boronic acid to form cyclic structures with diols is exploited in the development of fluorescent sensors. These sensors can probe carbohydrates and bioactive substances, making them important in disease prevention, diagnosis, and treatment. The fluorescence properties of boronic acid sensors vary, including changes in intensity, excitation, emission wavelengths, and quantum yields (Huang et al., 2012).
Boronic Acid in Polymer Science
Boronic acid-containing polymers have found extensive use in biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer. These polymers are valuable due to their unique reactivity, solubility, and responsive nature, and they offer potential for further employment in other biomedical applications (Cambre & Sumerlin, 2011).
Boronic Acid Catalysis
Boronic acids are not only useful as reagents but also as catalysts in organic reactions. They can activate hydroxy functional groups, leading to the formation of useful products under mild conditions. This catalytic activation facilitates various organic reactions, such as amide formation, cycloadditions, and Friedel-Crafts-type reactions, highlighting the versatility of boronic acids in chemical synthesis (Hall, 2019).
Applications in Organic Synthesis
Boronic acids are instrumental in the synthesis of certain organic compounds. For instance, they are used in the rhodium or palladium-catalyzed addition of boronic acids to phthalaldehydonitrile, followed by lactonization, to synthesize 3-substituted phthalides. This process shows the utility of boronic acids in creating complex organic structures (Lv et al., 2011).
Molecular Recognition in MALDI MS
Boronic acids can be synthesized as analogues to typical matrices used in Mass Spectrometry, such as α-cyano-4-hydroxycinnamic acid. These reactive matrices with boronic acid have molecular recognition properties, enabling the detection of specific compounds that usual matrices cannot afford, such as vic-diols and α-hydroxyacids (Monopoli et al., 2014).
Safety and Hazards
将来の方向性
Boronic acids, including “(3-Cyano-4-isobutoxyphenyl)boronic acid”, have potential for diverse applications in research. They are increasingly utilized in areas such as sensing applications, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research will likely continue to explore these and other potential applications of boronic acids.
作用機序
Target of Action
It is structurally similar to febuxostat , a well-known xanthine oxidase inhibitor . Xanthine oxidase is a critical enzyme for uric acid production as it catalyzes the oxidation reaction steps from hypoxanthine to xanthine and from xanthine to uric acid in the pathway of purine metabolism .
Mode of Action
Given its structural similarity to febuxostat, it may also work by inhibiting the activity of xanthine oxidase, thereby reducing serum uric acid levels .
Biochemical Pathways
If it acts similarly to febuxostat, it would affect the purine metabolism pathway by inhibiting xanthine oxidase, which catalyzes the final two steps of uric acid synthesis .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its storage temperature is +4°C , indicating that it may have specific storage requirements for stability and efficacy.
Result of Action
If it acts similarly to febuxostat, it would lead to a reduction in serum uric acid levels .
Action Environment
Its storage temperature is +4°c , suggesting that temperature could be a significant environmental factor affecting its stability.
特性
IUPAC Name |
[3-cyano-4-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLYHURWZGCNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)C)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)
![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate](/img/structure/B2536519.png)





